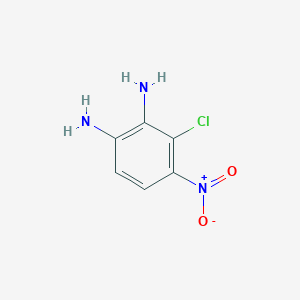

3-Chloro-4-nitro-1,2-benzenediamine

Description

3-Chloro-4-nitro-1,2-benzenediamine is a substituted aromatic diamine featuring a chlorine atom at position 3, a nitro group at position 4, and amine groups at positions 1 and 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

3-chloro-4-nitrobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCAKBVBBFHHIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-nitro-1,2-benzenediamine typically involves the nitration of 3-chloro-1,2-benzenediamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions . The reaction is as follows:

3-Chloro-1,2-benzenediamine+HNO3+H2SO4→this compound+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-nitro-1,2-benzenediamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Ammonia or amines, solvents like ethanol or methanol, elevated temperatures.

Major Products Formed

Reduction: 3-Chloro-4-amino-1,2-benzenediamine.

Substitution: Various substituted benzenediamines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6H6ClN3O2

- Molecular Weight : Approximately 175.58 g/mol

- Structure : The compound features a benzene ring substituted with both chloro and nitro groups along with two amino groups, making it a versatile building block for various chemical reactions.

Synthesis of Dyes and Pigments

3-Chloro-4-nitro-1,2-benzenediamine is primarily used as an intermediate in the synthesis of various dyes and pigments. Its unique structure allows for electrophilic aromatic substitution reactions, facilitating the development of complex dye molecules.

| Application | Description |

|---|---|

| Dyes | Used as a precursor in the synthesis of azo dyes and other colorants. |

| Pigments | Involved in creating pigments with specific color properties for industrial use. |

Medicinal Chemistry

The compound has been explored for its potential use in medicinal chemistry. It serves as a precursor for synthesizing pharmaceutical compounds that target various biological pathways.

| Application | Description |

|---|---|

| Drug Development | Investigated for its role in synthesizing anti-cancer agents and other therapeutic compounds. |

| Biochemical Probes | Used to develop probes for studying enzyme activities and biochemical pathways. |

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that these derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Biological Activity | Mechanism |

|---|---|

| Antimicrobial | Disruption of bacterial cell membranes and interference with metabolic processes. |

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results demonstrated significant inhibition rates, suggesting potential applications in developing new antibacterial agents.

Case Study 2: Synthesis of Pharmaceutical Compounds

In another research project, scientists utilized this compound as a key intermediate in synthesizing novel anti-cancer agents. The synthesized compounds showed promising results in preclinical trials, indicating their potential for further development.

Mechanism of Action

The mechanism of action of 3-Chloro-4-nitro-1,2-benzenediamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

4-Chloro-1,2-benzenediamine

- Structure : Chlorine at position 4; amine groups at positions 1 and 2.

- Key Differences : Lacks the nitro group present in the target compound.

- Applications: Intermediate in dye synthesis and heterocyclic compound preparation (e.g., benzimidazoles) .

- Safety : Classified as a mutagen, requiring careful handling .

N⁷,N⁷-Dimethyl-4-nitro-1,2-benzenediamine

- Structure : Nitro group at position 4; dimethyl-substituted amines at positions 1 and 2.

- Key Differences : Methyl groups on the amines reduce hydrogen-bonding capacity and may enhance lipid solubility.

- Properties :

4-Bromo-1,2-benzenediamine

- Structure : Bromine at position 4; amine groups at positions 1 and 2.

- Key Differences : Bromine’s larger atomic radius and lower electronegativity vs. chlorine alter bond polarization and reactivity.

- Properties: Higher molecular weight (187.03 g/mol) due to bromine substitution. Applications: Potential use in Suzuki-Miyaura coupling reactions, leveraging bromine as a leaving group .

4-Chloro-5-nitro-1,2-benzenediamine

- Structure : Chlorine at position 4; nitro group at position 5.

- Key Differences : Nitro group placement alters resonance effects and steric interactions.

- Properties :

Data Table: Comparative Analysis of Key Compounds

*Estimated based on analogs.

Research Findings and Implications

- Substituent Position Effects : The nitro group’s position (4 vs. 5) significantly impacts electronic effects, altering reactivity in NAS and electrophilic substitution .

- Halogen Differences : Bromine’s larger size may slow reaction kinetics compared to chlorine but enhance leaving-group ability in cross-coupling .

- Safety Considerations : Mutagenic properties in chloro- and bromo-benzenediamines necessitate stringent handling protocols .

Biological Activity

3-Chloro-4-nitro-1,2-benzenediamine, also known as 2-chloro-4-nitroaniline, is an organic compound with significant biological activity. This article explores its biological effects, including toxicity, mutagenicity, and potential carcinogenicity based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C6H6ClN3O2

- Molecular Weight : 175.58 g/mol

- CAS Number : 15430212

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into toxicity, mutagenicity, and carcinogenicity.

Toxicity

The toxicity of this compound has been assessed through various studies:

- Acute Toxicity : The oral LD50 for related compounds like 1-chloro-4-nitrobenzene has been reported to be between 294 mg/kg and 694 mg/kg in male rats, indicating a potential for significant acute toxicity .

- Chronic Toxicity : Long-term exposure studies have shown adverse effects such as methemoglobinemia and oxidative damage to red blood cells. A NOAEL (No Observed Adverse Effect Level) could not be established due to the severity of the observed effects .

Mutagenicity

Research indicates that this compound has mutagenic properties:

- In Vivo Studies : It has been shown to induce DNA strand breaks in the liver, kidney, and brain of mice. Additionally, it produced micronuclei in mouse bone marrow at toxic doses, suggesting a capacity for mutagenic activity albeit with low potency .

Carcinogenicity

The potential carcinogenic effects of this compound have been a subject of investigation:

- Animal Studies : In chronic studies involving rats, there was an increased incidence of interstitial cell tumors in testes; however, these were within the historical control range and deemed not compound-related. Other studies indicated no tumors were found in rats under certain conditions .

Metabolism and Excretion

The metabolism of this compound involves several pathways:

- Nitro Group Reduction : This pathway is significant in both humans and rats.

- Conjugation with Glutathione : A major metabolic route leading to detoxification.

- Hydroxylation : Occurs primarily at the benzene ring.

Metabolites such as N-acetyl-S-(4-nitrophenyl)-L-cysteine have been identified as major urinary excretion products following exposure .

Case Studies

Several case studies provide insight into the effects of exposure to related compounds:

- Occupational Exposure : A study involving workers exposed to 1-chloro-4-nitrobenzene revealed significant urinary metabolites but not the parent compound itself, indicating substantial metabolic processing .

- Animal Trials : In trials where rats were exposed to varying concentrations of nitroanilines, pathological changes were observed across multiple organs after prolonged exposure .

Summary Table of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.